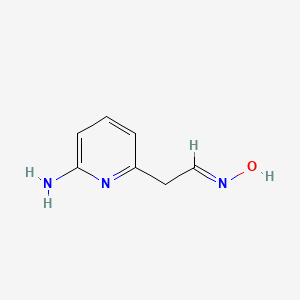

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime

描述

Acetaldoxime is a chemical compound with the formula C2H5NO . It is one of the simplest oxime-containing compounds and has a wide variety of uses in chemical synthesis .

Synthesis Analysis

Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . The use of CaO as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gave quantitative yields .Molecular Structure Analysis

The compound exists as a mixture of its Z and E stereoisomers (i.e., syn and anti, or cis and trans) in its normal form . The E stereoisomer can be isolated by slow crystallization of a distilled E/Z mixture .Chemical Reactions Analysis

Deprotonation of acetaldoxime with 2 equivalents of n-butyllithium at -78 °C generates the dianion which reacts with benzyl bromide or 1-iodopropane to give excellent yields of α-alkylated (Z)-oximes . α,α-Dialkylation by further alkylation in a similar way has been achieved .Physical And Chemical Properties Analysis

Acetaldoxime often appears as a colorless liquid, or a white solid . Its solid can form two different needle-like crystal structures . The α-form melts at approximately 44 °C - 47 °C, while the β-form melts at 12 °C .科学研究应用

Intermediate for Chemical Synthesis

Aldoximes such as “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime” are used during chemical synthesis processes as intermediates for chemical reactions . They are especially notable for their commercial application as an intermediate for the production of pesticides .

Preparation of Other Oximes

“(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime” can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . This method can also be used in the preparation of oximes from various types of ketones and aldehydes under mild conditions .

Reactivators or Nerve Antidotes

Oximes are renowned for their widespread applications as organophosphate (OP) antidotes . Common oxime-based reactivators include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime .

Pharmaceuticals

Oximes have diverse biological and pharmacological applications . They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Antibiotics

Cephalosporins are β-lactam based antibiotics and serve as widely acclaimed tools in fighting bacterial infections . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Inhibitors for Autoimmune Inflammatory Disorders

Oximes have been developed as inhibitors for autoimmune inflammatory disorders such as rheumatoid arthritis . They play important roles in many pathological processes .

作用机制

Target of Action

Oximes, such as “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime”, are often used in the field of organic chemistry as reagents . They are known to react with aldehydes and ketones to form more complex compounds .

Mode of Action

The nitrogen atom in the oxime acts as a nucleophile, reacting with the electrophilic carbon in the carbonyl group of aldehydes and ketones . This results in the formation of a new C-N bond .

Biochemical Pathways

Oximes in general are known to participate in various chemical reactions, including alkylation and rearrangement to amides .

Result of Action

The result of the action of oximes can often be predicted based on the type of reaction they are involved in .

Action Environment

The action, efficacy, and stability of “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the formation of oximes from aldehydes and ketones is often carried out under heating in the presence of a base .

安全和危害

属性

IUPAC Name |

(NE)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGIAWUEOPPQSC-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)N)C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656520 | |

| Record name | N-[(1E)-2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime | |

CAS RN |

933624-28-3 | |

| Record name | N-[(1E)-2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

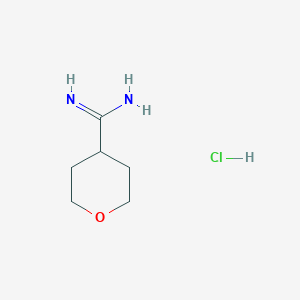

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)

![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)

![Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine](/img/structure/B1386680.png)

![(1-Ethyl-pyrrolidin-2-ylmethyl)-(7-methoxy-benzo-[1,3]dioxol-5-ylmethyl)-pyridin-2-ylmethyl-amine](/img/structure/B1386681.png)